molecular formula C25H20N2O5S B281331 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid

Número de catálogo B281331
Peso molecular: 460.5 g/mol
Clave InChI: OQGQFSTZZPLSSR-QYQHSDTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

Mecanismo De Acción

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid works by inhibiting the activity of a specific protein called epithelial sodium channel (ENaC), which is involved in regulating sodium and fluid balance in the body. By inhibiting ENaC, 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid can reduce the activity of sodium channels in various tissues, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing seizures in a mouse model of epilepsy. In addition, 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid has been shown to have a positive effect on cognitive function in a mouse model of Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid in lab experiments is its specificity for ENaC, which allows researchers to selectively target this protein without affecting other sodium channels in the body. However, one limitation of using 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Direcciones Futuras

There are several potential future directions for research on 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid, including exploring its use in combination with other drugs to enhance its effectiveness, developing more potent analogs of the compound, and studying its potential use in treating other diseases beyond cancer, inflammation, and neurological disorders. In addition, further research is needed to fully understand the mechanism of action of 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid and its potential side effects.

Métodos De Síntesis

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-nitro-1,2-naphthoquinone. The final product is obtained through reduction and deprotection steps.

Aplicaciones Científicas De Investigación

4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid has been shown to inhibit the growth of breast cancer cells by targeting a specific protein, and in inflammation research, it has been shown to reduce inflammation in a mouse model of colitis. In neurological disorder research, 4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid has been studied for its potential use in treating epilepsy and Alzheimer's disease.

Propiedades

Fórmula molecular

C25H20N2O5S

Peso molecular

460.5 g/mol

Nombre IUPAC

4-[[(4Z)-4-(4-ethylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid

InChI

InChI=1S/C25H20N2O5S/c1-2-16-7-13-19(14-8-16)33(31,32)27-22-15-23(24(28)21-6-4-3-5-20(21)22)26-18-11-9-17(10-12-18)25(29)30/h3-15,26H,2H2,1H3,(H,29,30)/b27-22-

Clave InChI

OQGQFSTZZPLSSR-QYQHSDTDSA-N

SMILES isomérico

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

SMILES canónico

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.